methyl 1-amino-1H-pyrrole-2-carboxylate
Overview
Description
Tranilast, also known as N-(3,4-dimethoxycinnamoyl)anthranilic acid, is an antiallergic drug developed by Kissei Pharmaceuticals. It was first approved in Japan and South Korea in 1982 for the treatment of bronchial asthma. Later, its indications were expanded to include keloid and hypertrophic scars . Tranilast has shown potential in treating various allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .
Mechanism of Action
Mode of Action
It is known that pyrrole derivatives can interact with biological targets in various ways, often involving the formation of covalent bonds with target molecules .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biochemical reactions, including the synthesis of n-substituted pyrroles .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w value, is 1.52 (iLOGP) and 2.1 (XLOGP3) .
Result of Action
Pyrrole derivatives are known to have various biological activities, which can result in a range of molecular and cellular effects .
Action Environment
The action of methyl 1-amino-1H-pyrrole-2-carboxylate can be influenced by various environmental factors. For instance, it is slightly soluble in water , which could affect its distribution and action in aqueous environments. Additionally, it is stable under recommended storage conditions but is incompatible with strong oxidizing agents , suggesting that its stability and efficacy could be affected by the presence of such agents in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tranilast is synthesized through the coupling of 3,4-dimethoxycinnamic acid with anthranilic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Tranilast can be achieved through chemical synthesis methodologies. One approach involves the use of yeast (Saccharomyces cerevisiae) engineered to express specific enzymes that catalyze the synthesis of Tranilast and its analogs. This method allows for the production of Tranilast and various cinnamoyl anthranilate molecules within a few hours .
Chemical Reactions Analysis
Types of Reactions: Tranilast undergoes various chemical reactions, including:
Oxidation: Tranilast can be oxidized to form corresponding quinones.
Reduction: Reduction of Tranilast can lead to the formation of dihydro derivatives.
Substitution: Tranilast can undergo substitution reactions, particularly at the methoxy groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Tranilast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of cinnamoyl anthranilates.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cytokine release.
Medicine: Used in the treatment of allergic disorders, asthma, keloid scars, hypertrophic scars, and as an antifibrotic agent in conditions like pulmonary fibrosis and fibroids
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Cromolyn Sodium: Another antiallergic agent used to treat asthma and allergic rhinitis.
Ketotifen: An antihistamine and mast cell stabilizer used for similar indications.
Montelukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.
Uniqueness of Tranilast: Tranilast is unique in its ability to inhibit the TRPV2 channel and the NALP3 inflammasome, which are not targeted by the similar compounds listed above. This unique mechanism of action contributes to its broader range of therapeutic applications, including its use as an antifibrotic agent .
Properties
IUPAC Name |
methyl 1-aminopyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555944 | |
Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122181-85-5 | |
Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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